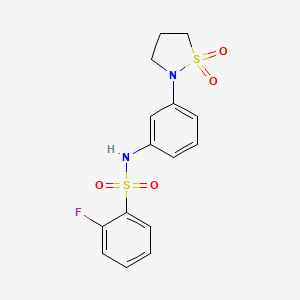

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S2/c16-14-7-1-2-8-15(14)24(21,22)17-12-5-3-6-13(11-12)18-9-4-10-23(18,19)20/h1-3,5-8,11,17H,4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMVJWUBTUVQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is likely that it binds to the active site of cdk2, inhibiting its activity and thus disrupting the cell cycle. This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to the arrest of cell division, affecting the proliferation of cells. The downstream effects of this disruption can vary depending on the type of cell and the overall state of the organism.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibition of CDK2. This can lead to the arrest of cell division, potentially inducing apoptosis in cancer cells.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its unique structure combines a sulfonamide group with an isothiazolidine moiety, which may contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula: C13H12FNO4S2

- Molecular Weight: 331.37 g/mol

- CAS Number: Not available in the provided sources.

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The presence of the isothiazolidine ring may enhance the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to assess potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

Research has also explored the antioxidant potential of this compound. The ability to scavenge free radicals was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The data indicates a dose-dependent increase in antioxidant activity, suggesting that the compound may protect cells from oxidative stress.

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The study aimed to evaluate its therapeutic efficacy and safety profile:

Study Design:

- Animal Model: Mice infected with Staphylococcus aureus.

- Treatment Regimen: Administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg.

Results:

- The higher dose significantly reduced bacterial load in tissues compared to control groups.

- No adverse effects were observed at either dosage level, indicating a favorable safety profile.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substitution Patterns : The position of the isothiazolidin group (3- vs. 5-position on phenyl) and additional substituents (methoxy, methyl, or oxazole) significantly alter electronic properties and steric interactions.

- ~15–17 for amides).

Analog 1 (CAS 951485-12-4):

- The 3-fluoro and 4-methoxy groups may enhance binding to enzymes or receptors sensitive to electron-withdrawing substituents. Methoxy groups could reduce metabolic oxidation compared to methyl .

Analog 2 (CAS 2034356-00-6):

Analog 3 (4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide):

- Oxazole rings are prevalent in protease inhibitors (e.g., HIV-1 protease), implying possible antiviral or antimicrobial activity .

General Sulfonamide Pharmacology:

Sulfonamides are widely used as antibiotics, diuretics, and carbonic anhydrase inhibitors. The fluorine atom in the target compound may improve bioavailability and target affinity, as seen in drugs like celecoxib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.